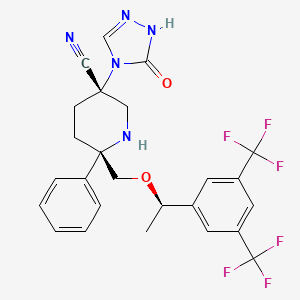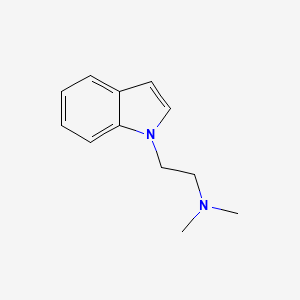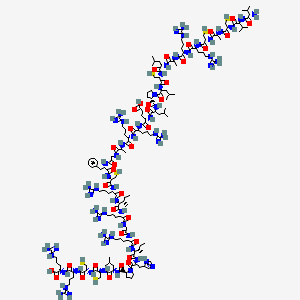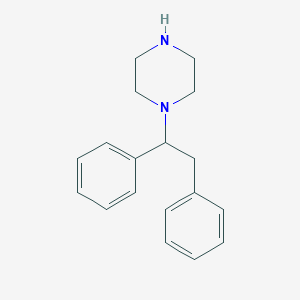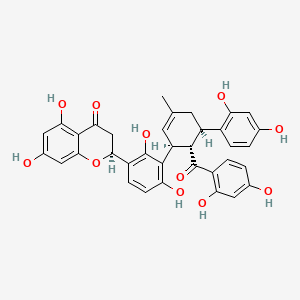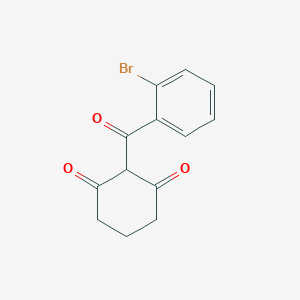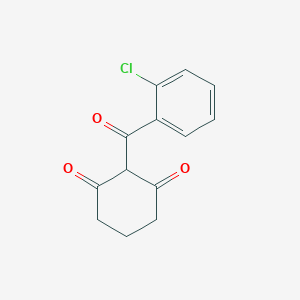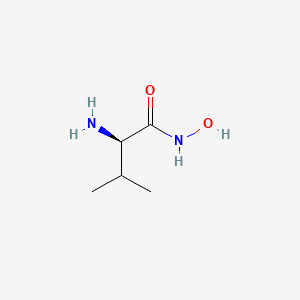
Hydroxyaminovaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These compounds contain valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . Hydroxyaminovaline is characterized by its molecular formula C5H12N2O2 and a molecular weight of 132.161 g/mol .
Preparation Methods
The synthesis of Hydroxyaminovaline typically involves the reaction of valine with hydroxylamine. The reaction conditions often include the use of a suitable solvent, such as methanol, and a catalyst to facilitate the reaction. The process can be summarized as follows:
Synthetic Route: Valine is reacted with hydroxylamine in the presence of a catalyst.
Reaction Conditions: The reaction is carried out in methanol at a controlled temperature to ensure the formation of this compound.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of this compound.
Chemical Reactions Analysis
Hydroxyaminovaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
- Oxidation products include oxo derivatives.
- Reduction products include amine derivatives.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
Hydroxyaminovaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: this compound is studied for its potential role in biological systems, particularly in enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of Hydroxyaminovaline involves its interaction with specific enzymes. It is known to target enzymes such as collagenase 3 and stromelysin-1. By binding to these enzymes, this compound inhibits their activity, which can have various biological effects. The molecular pathways involved include the inhibition of enzyme activity, leading to reduced degradation of extracellular matrix components .
Comparison with Similar Compounds
Hydroxyaminovaline can be compared with other similar compounds, such as:
Valine: A standard amino acid that serves as the parent compound for this compound.
Hydroxylamine: A compound that reacts with valine to form this compound.
Aminovaline: A derivative of valine with an amino group.
Uniqueness
Properties
CAS No. |
88244-32-0 |
|---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2R)-2-amino-N-hydroxy-3-methylbutanamide |
InChI |
InChI=1S/C5H12N2O2/c1-3(2)4(6)5(8)7-9/h3-4,9H,6H2,1-2H3,(H,7,8)/t4-/m1/s1 |
InChI Key |
USSBBYRBOWZYSB-SCSAIBSYSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)NO)N |
Canonical SMILES |
CC(C)C(C(=O)NO)N |
sequence |
V |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Biphenyl-4-yl-3-aza-bicyclo[3.1.0]hexane](/img/structure/B3064080.png)
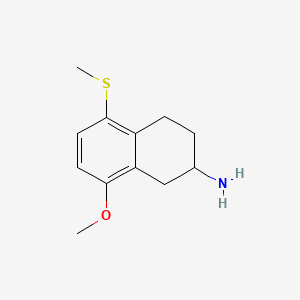

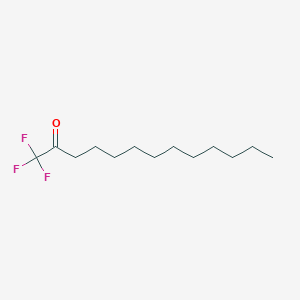
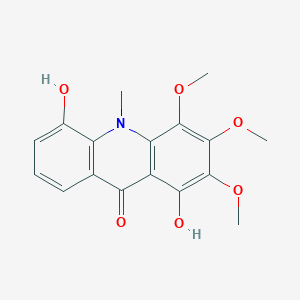
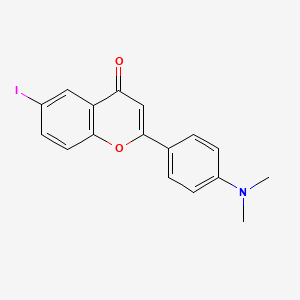
![N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine](/img/structure/B3064139.png)
